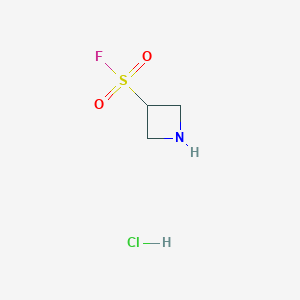

Azetidine-3-sulfonyl fluoride hydrochloride

Übersicht

Beschreibung

Azetidine-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-sulfonyl fluoride hydrochloride typically involves the reaction of azetidine with sulfonyl fluoride under controlled conditions. One common method includes the use of a sulfonyl azide and a fluoride source in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Azetidine-3-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various sulfonyl derivatives depending on the nucleophile used.

Oxidation Reactions: Sulfonic acid derivatives.

Reduction Reactions: Sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

While "Azetidine-3-sulfonyl fluoride hydrochloride" is not explicitly detailed as a compound with extensive research and case studies in the provided search results, the documents do highlight the applications of related compounds, such as azetidine sulfonyl fluorides (ASFs), in drug discovery and chemical synthesis . These findings may be relevant to the potential applications of "this compound" due to their structural similarities and chemical properties.

Here's a summary of the applications of related compounds:

四-Membered Heterocycles in Medicinal Chemistry

- Azetidines, including azetidine sulfonyl fluorides (ASFs), are recognized as valuable components in medicinal chemistry because of their small size and polar nature, which can significantly affect the physicochemical properties of drug molecules .

- Researchers are actively seeking mild and effective synthetic strategies to access new azetidine derivatives and molecular scaffolds, which are important for drug discovery .

Azetidine Sulfonyl Fluorides (ASFs) as Versatile Reagents

- ASFs can be used to generate a diverse array of novel pharmacophore motifs .

- They offer an alternative to azabicyclo[1.1.0]butane (ABB) reagents and their derivatives .

- ASFs have demonstrated potential for forming new degrader motifs or PROTAC linker units through coupling with E3 ligase ligands .

Reactivity and Synthesis

- ASFs can be synthesized through a three-step sequence from readily available tertiary alcohols .

- They participate in defluorosulfonylation (deFS) reactions under mild thermal conditions, allowing for the generation of reactive intermediates that couple with a broad range of nucleophiles .

- ASFs are compatible with Sulfur–Fluoride Exchange (SuFEx) reactions under anionic conditions, resulting in novel strained ring S(VI) motifs .

Applications in Drug Discovery

- ASFs can be used in the synthesis of drug analogs, showcasing their potential for diversification and inclusion in medicinal chemistry programs .

- They can be utilized as linker motifs and can incorporate pendant groups suitable for common conjugation reactions .

- ASFs react with various primary and secondary amines, as well as anilines, providing amino-azetidines with broad functional group tolerance .

Additional Applications of Azetidines

- Azetidines are strained compounds that can undergo nucleophilic ring-opening or ring-expansion reactions, yielding highly substituted acyclic amines or expanded ring systems .

- They can be used as ligands in catalytic processes, including reductions, cycloadditions, cyclopropanation, and C–C bond-forming reactions .

- Azetidine-3-carboxylic acid esters can be used to prepare libraries of bioactive compounds, such as bronchodilating and anti-inflammatory drugs, and antibacterial agents .

Wirkmechanismus

The mechanism of action of azetidine-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridine-3-sulfonyl fluoride hydrochloride: Similar in structure but with a three-membered ring, leading to different reactivity and stability.

Pyrrolidine-3-sulfonyl fluoride hydrochloride: Contains a five-membered ring, offering different steric and electronic properties.

Piperidine-3-sulfonyl fluoride hydrochloride: Features a six-membered ring, resulting in distinct chemical behavior.

Uniqueness

Azetidine-3-sulfonyl fluoride hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.

Biologische Aktivität

Azetidine-3-sulfonyl fluoride hydrochloride (ASF) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article delves into the biological activity of ASF, highlighting its synthesis, reactivity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is a four-membered cyclic amine. The sulfonyl fluoride functional group imparts unique reactivity, making it a valuable building block in drug discovery and chemical biology. Its molecular formula is .

Synthesis of this compound

The synthesis of ASF typically involves several steps, including the formation of azetidine derivatives followed by sulfonylation. Recent studies have shown that azetidine sulfonyl fluorides can be synthesized efficiently through a thiol alkylation–oxidation–elimination sequence, allowing for scalable production .

1. Antimicrobial Activity

Research has demonstrated that compounds derived from azetidine sulfonyl fluorides exhibit notable antimicrobial properties. In particular, 2-azetidinones synthesized from ASF derivatives have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds based on the sulfadiazine skeleton demonstrated higher activity against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity (μg/mL) | Bacterial Strain |

|---|---|---|

| 4a1 | 128 | Staphylococcus epidermidis |

| 4a2 | 256 | Enterococcus faecalis |

| 4b5 | 256 | Pseudomonas aeruginosa |

2. Antioxidant Activity

In addition to its antibacterial properties, ASF derivatives have been evaluated for their antioxidant activity. Studies indicate that these compounds exhibit significant radical scavenging capabilities, comparable to standard antioxidants like ascorbic acid .

3. Enzyme Inhibition

This compound has been explored as a covalent inhibitor of various enzymes. Its ability to modify reactive residues such as serines makes it a promising candidate for the development of protease inhibitors. The sulfonyl fluoride group acts as an electrophilic warhead that can selectively react with nucleophilic sites in proteins .

Case Studies

Recent case studies have highlighted the application of ASF in drug design:

- Protease Inhibition : ASF was shown to effectively inhibit serine proteases by covalently modifying the active site serine residue, demonstrating potential for therapeutic applications in diseases where protease activity is dysregulated .

- Anticancer Activity : Compounds derived from ASF have been evaluated for anticancer properties, showing promising results in inhibiting tumor growth in vitro .

Eigenschaften

IUPAC Name |

azetidine-3-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVMJEXGGSMBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909305-42-5 | |

| Record name | azetidine-3-sulfonyl fluoride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.